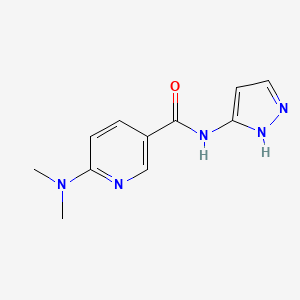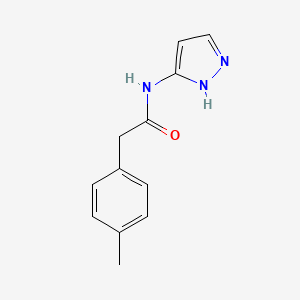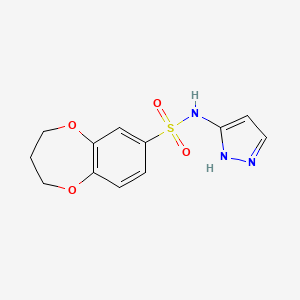![molecular formula C13H13N3S B7588122 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)
2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile, commonly known as MTEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
作用機序
MTEP is a selective antagonist of the 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor is involved in various physiological and pathological processes, such as synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. MTEP binds to the allosteric site of the 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor and inhibits its activation, leading to the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects
MTEP has been shown to modulate various biochemical and physiological effects in animal models. In neuroscience, MTEP has been shown to modulate synaptic plasticity, which is essential for learning and memory. MTEP has also been shown to modulate the release of various neurotransmitters, such as glutamate, dopamine, and serotonin. In psychiatry, MTEP has been shown to modulate the activity of various brain regions, such as the prefrontal cortex, amygdala, and hippocampus. In drug addiction, MTEP has been shown to modulate the activity of various brain regions, such as the nucleus accumbens, ventral tegmental area, and prefrontal cortex.
実験室実験の利点と制限
MTEP has several advantages for lab experiments. First, MTEP is a selective antagonist of the 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor, which allows for the specific modulation of downstream signaling pathways. Second, MTEP has been extensively studied in animal models, which provides a wealth of data for the interpretation of experimental results. Third, MTEP has a high purity, which allows for accurate dosing and reliable results.
However, MTEP also has several limitations for lab experiments. First, MTEP has a relatively short half-life, which requires frequent dosing and monitoring. Second, MTEP has a low solubility in aqueous solutions, which requires the use of organic solvents for administration. Third, MTEP has a high cost, which limits its availability for small-scale experiments.
将来の方向性
MTEP has several future directions for research. First, MTEP has potential applications in the treatment of various neurological and psychiatric disorders, which requires further clinical trials. Second, MTEP has potential applications in the study of synaptic plasticity and learning and memory, which requires further investigation of its mechanism of action. Third, MTEP has potential applications in the study of drug addiction, which requires further investigation of its effects on various drug classes. Fourth, MTEP has potential applications in the development of novel therapeutics, such as allosteric modulators of the 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor.
合成法
The synthesis of MTEP involves the reaction of 2-bromo-4-cyanopyridine with 5-methylthiophen-2-ylmagnesium bromide, followed by the reaction with ethylamine. The final product is obtained by crystallization from ethanol. The yield of MTEP is around 40%, and the purity is greater than 99%.
科学的研究の応用
MTEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug addiction. In neuroscience, MTEP has been shown to modulate synaptic plasticity, which is essential for learning and memory. MTEP has also been shown to improve cognitive deficits in animal models of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
In psychiatry, MTEP has been studied for its potential use in the treatment of anxiety and depression. MTEP has been shown to reduce anxiety-like behaviors in animal models of anxiety disorders, such as post-traumatic stress disorder (PTSD) and generalized anxiety disorder (GAD). MTEP has also been shown to have antidepressant-like effects in animal models of depression.
In drug addiction, MTEP has been studied for its potential use in the treatment of drug addiction. MTEP has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction, such as cocaine addiction and alcohol addiction.
特性
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-3-4-12(17-9)10(2)16-13-7-11(8-14)5-6-15-13/h3-7,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMJRROXWBZMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)

![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

